

3-Methyl-1H-pyrazolo[4,3-b]pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B064797

[Get Quote](#)

3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **3-Methyl-1H-pyrazolo[4,3-b]pyridine**. The pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in medicinal chemistry, showing promise in the development of kinase inhibitors and other therapeutic agents. While specific experimental data for **3-Methyl-1H-pyrazolo[4,3-b]pyridine** is limited in readily available literature, this document consolidates known information on its core structure, provides a general synthetic protocol, and discusses the biological activities of its derivatives to inform future research and drug discovery efforts.

Core Chemical Properties

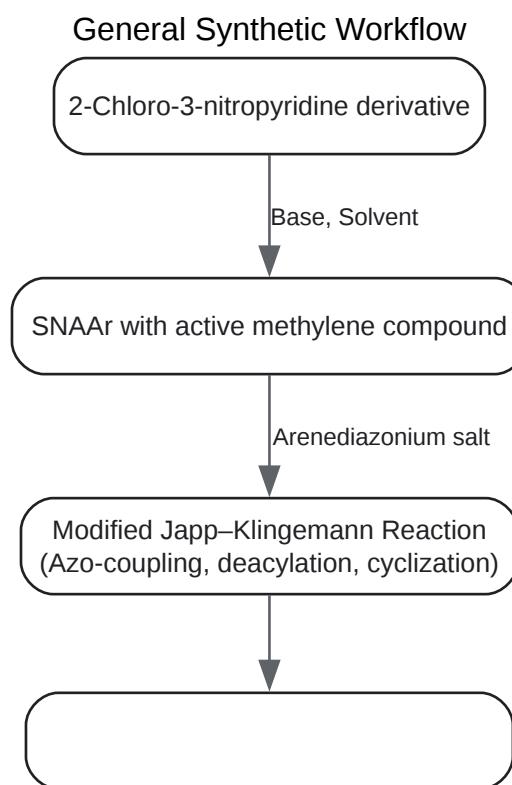
3-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. The placement of the nitrogen atoms and the methyl group bestows it with specific electronic and steric properties that are of interest in medicinal chemistry.

Physicochemical Data

Quantitative experimental data for the physical properties of **3-Methyl-1H-pyrazolo[4,3-b]pyridine**, such as melting point, boiling point, and solubility, are not extensively reported in the reviewed literature. The data presented below is based on computational predictions from established chemical databases. Researchers should verify these properties through experimentation.

Property	Value	Source
Molecular Formula	C ₇ H ₇ N ₃	PubChem
Molecular Weight	133.15 g/mol	PubChem
Monoisotopic Mass	133.0640 g/mol	PubChem
SMILES	CC1=C2C(=NN1)C=CC=N2	PubChem
InChI	InChI=1S/C7H7N3/c1-5-7-6(10-9-5)3-2-4-8-7/h2-4H,1H3,(H,9,10)	PubChem
Predicted XLogP3	1.0	PubChem
Predicted Collision Cross Section ([M+H] ⁺)	123.7 Å ²	PubChem

Spectral Data


Detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR) for **3-Methyl-1H-pyrazolo[4,3-b]pyridine** is not readily available in the public domain. Characterization of synthesized batches will be crucial for any research application. Spectral information for related derivatives can be found in the cited literature.^[1]

Synthesis and Experimental Protocols

A definitive, published experimental protocol specifically for the synthesis of **3-Methyl-1H-pyrazolo[4,3-b]pyridine** is not available in the surveyed literature. However, a general and efficient method for the synthesis of substituted pyrazolo[4,3-b]pyridines has been described, which can likely be adapted for the target compound.^[1]

General Synthetic Pathway

The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved via a sequence of a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction. [1] The general workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of pyrazolo[4,3-b]pyridines.

Exemplary Experimental Protocol (Adapted from Nagornov et al., 2023)[1]

This protocol describes the synthesis of various substituted pyrazolo[4,3-b]pyridines and can serve as a starting point for the synthesis of the 3-methyl derivative.

Step 1: Nucleophilic Aromatic Substitution

- To a solution of a 2-chloro-3-nitropyridine derivative in a suitable solvent (e.g., ethanol, DMF), an active methylene compound (e.g., a β -ketoester) and a base (e.g., sodium

ethoxide, DBU) are added.

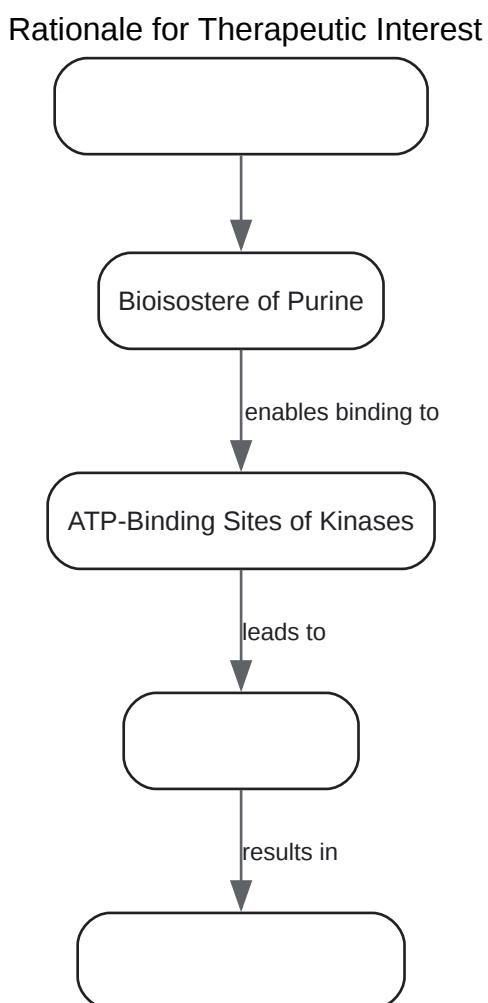
- The reaction mixture is stirred at a specified temperature (e.g., room temperature to reflux) until the starting material is consumed (monitored by TLC).
- The product is isolated by extraction and purified by column chromatography.

Step 2: One-Pot Azo-Coupling, Deacylation, and Cyclization

- The product from Step 1 is dissolved in a suitable solvent mixture (e.g., pyridine and acetic acid).
- A solution of an arenediazonium salt (prepared separately from the corresponding aniline) is added dropwise at a controlled temperature (e.g., 0-5 °C).
- After the addition is complete, a secondary amine (e.g., pyrrolidine) is added, and the mixture is stirred at room temperature.
- The reaction progress is monitored by TLC. Upon completion, the product is isolated by extraction and purified by crystallization or column chromatography.

Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of **3-Methyl-1H-pyrazolo[4,3-b]pyridine**.

Biological Activity and Therapeutic Potential


While direct biological activity data for **3-Methyl-1H-pyrazolo[4,3-b]pyridine** is scarce, the pyrazolo[4,3-b]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.

Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine are extensively studied as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).^{[2][3]} These findings suggest that the pyrazolopyridine core acts as a bioisostere of purine, enabling it to effectively compete for the ATP-binding site of kinases.

More specifically for the pyrazolo[4,3-b]pyridine core, derivatives have been investigated as:

- c-Met inhibitors: Glumetinib, a potent and selective inhibitor of the c-Met receptor tyrosine kinase, features a 1-sulfonyl-pyrazolo[4,3-b]pyridine scaffold and has been evaluated in clinical trials for cancer therapy.[4]
- PD-1/PD-L1 Interaction Inhibitors: 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed and synthesized as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[5]
- Haspin Kinase Inhibitors: Certain 3H-pyrazolo[4,3-f]quinoline derivatives, which share a similar fused heterocyclic system, have shown potent inhibition of haspin kinase and anticancer activity.[6]

The logical relationship for the therapeutic potential of this class of compounds can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: The pyrazolo[4,3-b]pyridine core's therapeutic potential.

Conclusion

3-Methyl-1H-pyrazolo[4,3-b]pyridine represents a foundational molecule within a class of heterocycles with significant therapeutic potential. While specific experimental data for this parent compound is not widely available, the established biological activity of its derivatives, particularly as kinase inhibitors, underscores its importance as a scaffold for drug design. The general synthetic methodologies presented here provide a basis for its preparation and further investigation. Future research should focus on the detailed characterization of this compound and the exploration of its biological activity to fully unlock its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methyl-1H-pyrazolo[4,3-b]pyridine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064797#3-methyl-1h-pyrazolo-4-3-b-pyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com